1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea
Description
1-(1,1-Dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by a 1,1-dioxothiolan-3-yl group (a sulfone-containing thiolane ring) and a 4-methoxyphenyl substituent. Thioureas are widely studied for their diverse applications in catalysis, medicinal chemistry, and materials science due to their hydrogen-bonding capabilities and electronic properties . The 4-methoxyphenyl group is a common pharmacophore associated with enhanced solubility and bioactivity, while the 1,1-dioxothiolan-3-yl moiety may influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-17-11-4-2-9(3-5-11)13-12(18)14-10-6-7-19(15,16)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGISOHAFZNJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea is a sulfur-containing organic compound that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiourea moiety linked to a methoxy-substituted phenyl group and a dioxothiolan ring.
| Property | Value |
|---|---|
| Molecular Weight | 288.36 g/mol |
| Melting Point | 185–189 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 1227-45-8 |
Antimicrobial Activity
Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–128 µg/mL for these strains, suggesting moderate activity.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 10 µM for MCF-7 cells and 15 µM for HeLa cells.
Anti-inflammatory Effects
In vivo studies have shown that thiourea compounds can reduce inflammation markers. In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema size compared to the control group. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiourea derivatives against pathogenic bacteria. The results indicated that this compound exhibited superior activity compared to other tested compounds, with notable effects against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Mechanism
In another study focusing on the mechanism of action, it was found that the compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase in MCF-7 cells. This was accompanied by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Structural Analogues with 4-Methoxyphenyl Substituents
Several thiourea derivatives bearing the 4-methoxyphenyl group have been synthesized and studied:
Key Observations :
- The presence of the 4-methoxyphenyl group is often paired with electron-withdrawing or bulky substituents to modulate reactivity and biological activity. For example, compound 1a serves as a precursor for heterocyclic systems, highlighting the versatility of 4-methoxyphenyl thioureas in synthetic chemistry .
Thiourea Derivatives with Varied Aryl Groups
Substituents on the thiourea scaffold significantly influence physicochemical and biological properties:
Key Observations :
- Halogenation (e.g., bromine, chlorine) enhances antitubercular potency, as seen in compound 81 , which inhibits M. tuberculosis with MIC values comparable to first-line drugs .
- Adamantyl-substituted thioureas exhibit robust crystal packing due to hydrogen bonding, suggesting utility in supramolecular chemistry .
Thioureas Incorporating Sulfur-Containing Heterocycles
Compounds with sulfur-based rings demonstrate unique electronic and steric effects:
Key Observations :
- The 1,1-dioxothiolan-3-yl group (as in compound 31) may enhance metabolic stability compared to non-sulfonated analogs, though its impact on the target thiourea remains underexplored .
- Sulfone-containing heterocycles are often prioritized in drug discovery for their improved pharmacokinetic profiles .
Q & A
Q. What are the optimal synthetic routes for 1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiourea derivatives typically involves coupling isocyanates/isothiocyanates with amines. For analogous compounds (e.g., 1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea), reactions between 2-methoxyphenyl isocyanate and 2-(4-methoxyphenyl)ethylamine in dichloromethane or ethanol at room temperature yield high-purity products . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while ethanol improves solubility of aromatic intermediates .
- Temperature control : Room temperature minimizes side reactions (e.g., oxidation of the thiourea moiety) .
- Purification : Recrystallization from methanol-DCM (1:10 v/v) effectively removes unreacted starting materials .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Standard characterization protocols include:
- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiourea NH signals at δ 9.5–10.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=S at ~1.68 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in experimental data (e.g., NMR vs. XRD results)?
Methodological Answer: Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD). To address this:
- DFT calculations : Compare optimized gas-phase structures (for NMR prediction) with periodic boundary conditions (for XRD) using software like Gaussian or VASP .
- Molecular dynamics (MD) simulations : Model solvent-solute interactions to explain shifts in NH proton signals .
- Multi-technique validation : Cross-reference IR (C=S stretch at ~1250 cm⁻¹) with XRD-derived bond lengths to confirm tautomeric forms .
Q. What strategies are effective for elucidating the biological mechanism of action, particularly when in vitro and in vivo data conflict?
Methodological Answer: For thiourea derivatives with reported anticancer/antimicrobial activity :
- Target identification : Use molecular docking (AutoDock Vina) to predict binding to enzymes like tyrosinase or EGFR, followed by surface plasmon resonance (SPR) for affinity validation .
- Metabolomics : LC-MS/MS tracks metabolite stability; conflicting in vivo data may arise from rapid hepatic glucuronidation .
- Pathway analysis : RNA-seq or phosphoproteomics can resolve discrepancies (e.g., off-target effects in vivo vs. direct inhibition in vitro) .
Q. How can substituent effects (e.g., methoxy vs. chloro groups) be systematically analyzed to improve bioactivity?
Methodological Answer:
- QSAR modeling : Use Hammett σ constants to correlate electron-donating methoxy groups (σ = -0.27) with enhanced thiourea hydrogen-bond donor capacity .
- Free-Wilson analysis : Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl derivatives show 3× higher antifungal activity than methoxy-substituted ones) .
- Crystallographic studies : Resolve how substituents influence packing (e.g., para-methoxy groups enhance π-π stacking, improving membrane permeability) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across studies?
Methodological Answer: Contradictions may stem from assay conditions or compound stability:
- Dose-response recalibration : Normalize activities using Hill slopes to account for assay sensitivity variations .
- Stability testing : Monitor thiourea degradation in PBS (pH 7.4) via HPLC; half-life <24 h suggests bioactivity discrepancies arise from metabolite interference .
- Meta-analysis : Pool data from PubChem (e.g., IC₅₀ for analogous compounds) and apply random-effects models to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
